1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidine-2,4-dione structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps, including the formation of the indole and piperidine intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoroethyl group and the imidazolidine-2,4-dione moiety. Common synthetic routes may involve:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Synthesis of the Piperidine Intermediate: This often involves the reduction of pyridine derivatives or other suitable precursors.
Coupling Reactions: The indole and piperidine intermediates are coupled using reagents such as coupling agents or catalysts.
Functionalization: Introduction of the trifluoroethyl group and the imidazolidine-2,4-dione moiety through appropriate chemical reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperidine and imidazolidine-2,4-dione structures contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity. The trifluoroethyl group may also play a role in improving the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.
Piperidine Derivatives: Compounds with a piperidine ring, often used in pharmaceuticals for their therapeutic properties.
Imidazolidine-2,4-dione Derivatives: Compounds with the imidazolidine-2,4-dione structure, which are explored for their potential medicinal applications.
The uniqueness of this compound lies in its combination of these three distinct moieties, which may result in synergistic effects and enhanced biological activity.
Properties
IUPAC Name |
1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3/c20-19(21,22)11-26-16(27)10-25(18(26)29)14-4-7-24(8-5-14)17(28)13-1-2-15-12(9-13)3-6-23-15/h1-3,6,9,14,23H,4-5,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHHJCCQWGIIOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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